molecular formula C13H18ClFN2O2 B12089272 1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol

1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol

Cat. No.: B12089272
M. Wt: 288.74 g/mol
InChI Key: NQGHQKBSPVNNDS-UHFFFAOYSA-N
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Description

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is a chemical compound with the molecular formula C13H21ClFN3O2. This compound is known for its unique structure, which includes a chloro group, a fluoro group, and a morpholine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-morpholinophenylamine with epichlorohydrin under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol involves its interaction with specific molecular targets. The chloro and fluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol: Similar structure but lacks the chloro group.

    3-Fluoro-4-morpholinophenylamine: A precursor in the synthesis of the target compound.

    Epichlorohydrin: Used in the synthesis but lacks the morpholine ring and fluoro group.

Uniqueness

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical properties and reactivity. The morpholine ring also contributes to its unique structure and potential biological activity.

Properties

IUPAC Name

1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGHQKBSPVNNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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